
エドキサバン
概要
説明
エドキサバンは、主に非弁膜性心房細動患者の脳卒中および全身性塞栓症のリスク軽減に用いられる新規経口抗凝固薬です。 また、静脈内抗凝固薬による初期治療後の深部静脈血栓症および肺塞栓症の治療にも適応があります .
2. 製法
エドキサバンの合成は、容易に入手可能な原料から始まり、いくつかの工程を伴います。 合成経路の1つには、以下の工程が含まれます :
中間体の生成: 合成は(1S)-3-シクロヘキセン-1-カルボン酸から始まり、一連の反応を経て中間体を形成します。これらの反応には、ハロゲン化、塩基触媒反応、アミノ基の保護が含まれます。
アミノ化と脱保護: 次に、中間体をアミノ化と脱保護反応に付すことで、最終生成物が得られます。
カルボキシル化と縮合: 最後の工程には、エドキサバンを生成するためにカルボキシル化と縮合反応が含まれます。
工業的生産方法は、収率の最適化、コストの削減、製品の安定性と品質の確保に焦点を当てています。 これらの方法は、多くの場合、触媒、制御された反応条件、および精製工程を使用して、高純度と一貫した品質を実現します .
作用機序
エドキサバンは、凝固カスケードの重要な酵素である第Xa因子を選択的に阻害することで効果を発揮します . 第Xa因子を阻害することにより、エドキサバンはプロトロンビンからトロンビンへの変換を防ぎ、その結果、血栓の形成が減少します . この阻害は、直接的かつ可逆的であるため、抗凝固作用を正確に制御できます . 関与する分子標的および経路には、トロンビン生成の阻害と血小板凝集の阻害が含まれます .
6. 類似の化合物との比較
エドキサバンは、アピキサバン、リバーロキサバン、ダビガトランを含む、直接経口抗凝固薬のクラスに属します . これらの化合物と比較して、エドキサバンにはいくつかのユニークな特徴があります。
1日1回投与: 1日複数回投与が必要な他の抗凝固薬とは異なり、エドキサバンは1日1回投与されるため、患者のコンプライアンスが向上します.
重大な出血リスクの低減: 研究により、エドキサバンは、ダビガトランやリバーロキサバンなどの他の抗凝固薬と比較して、重大な出血のリスクが低いことが示されています.
薬物相互作用の少なさ: エドキサバンは、ワルファリンと比較して薬物相互作用が少なく、複数の薬剤を服用している患者にとってより安全な選択肢となります.
類似の化合物には以下が含まれます。
アピキサバン: 同様の作用機序を持つ別の直接第Xa因子阻害剤ですが、投与量と薬物動態のプロファイルが異なります.
リバーロキサバン: 1日1回投与される直接第Xa因子阻害剤ですが、エドキサバンと比較して、重大な出血のリスクが高いです.
ダビガトラン: 異なる作用機序と投与レジメンを持つ直接トロンビン阻害剤です.
結論として、エドキサバンは、多くの患者にとって好ましい選択肢となる、ユニークな特徴を持つ貴重な抗凝固薬です。その合成、化学的性質、医学および研究における幅広い用途は、抗凝固療法におけるその重要性を強調しています。
科学的研究の応用
Pharmacological Profile
Edoxaban exhibits several key pharmacological properties:
- Rapid Onset : It reaches peak plasma concentrations approximately 1.5 hours after administration.
- Half-Life : The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing.
- Bioavailability : Edoxaban has a bioavailability of about 62%, making it effective at lower doses compared to traditional anticoagulants like warfarin .
Atrial Fibrillation
Edoxaban is primarily indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Key studies include:
- ENGAGE AF-TIMI 48 Trial : This large-scale study demonstrated that both high-dose (60 mg) and low-dose (30 mg) edoxaban were noninferior to warfarin in preventing strokes or systemic embolisms. The trial involved over 21,000 patients and highlighted a lower incidence of major bleeding with edoxaban compared to warfarin .
- ELDERCARE-AF Trial : Focused on elderly patients (≥80 years), this trial showed that a lower dose of edoxaban (15 mg) significantly reduced the incidence of stroke or systemic embolism compared to placebo, although there was a noted increase in gastrointestinal bleeding .
Venous Thromboembolism
Edoxaban is also approved for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). Its use in this context is supported by studies showing its effectiveness in reducing recurrence rates of VTE:
- Phase III Trials : These trials established edoxaban as an effective alternative to traditional anticoagulants, demonstrating similar efficacy with a favorable safety profile .
Case Studies
Recent real-world applications of edoxaban have been documented, particularly in Southeast Asia, where it was introduced more recently:
Advantages Over Traditional Anticoagulants
Edoxaban offers several advantages compared to vitamin K antagonists like warfarin:
- No Routine Monitoring Required : Unlike warfarin, which requires regular INR monitoring, edoxaban’s predictable pharmacokinetics allow for fixed dosing without frequent blood tests.
- Lower Risk of Major Bleeding : Clinical trials consistently report lower rates of major bleeding events with edoxaban compared to warfarin, particularly in high-risk populations .
生化学分析
Biochemical Properties
Edoxaban plays a crucial role in biochemical reactions by inhibiting factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin. By inhibiting factor Xa, Edoxaban prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that Edoxaban effectively reduces thrombin generation and thrombus formation .
Cellular Effects
Edoxaban influences various cellular processes, particularly those related to coagulation. It inhibits thrombin-induced platelet aggregation, thereby reducing the risk of clot formation . Additionally, Edoxaban affects cell signaling pathways involved in coagulation, leading to decreased thrombin generation and reduced platelet activation . These effects are crucial for preventing thromboembolic events in patients with atrial fibrillation and other conditions .
Molecular Mechanism
At the molecular level, Edoxaban exerts its effects by binding to factor Xa, inhibiting its activity. This inhibition is reversible and concentration-dependent, allowing for precise control over coagulation . By preventing the conversion of prothrombin to thrombin, Edoxaban reduces thrombin generation, which is essential for clot formation . This mechanism of action is highly specific, ensuring minimal off-target effects and improved safety .
Temporal Effects in Laboratory Settings
In laboratory settings, Edoxaban exhibits rapid onset of action, with peak plasma concentrations achieved within 1.5 to 2 hours after administration . The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing . Over time, Edoxaban maintains its anticoagulant effects, with minimal accumulation upon repeated dosing . Studies have shown that Edoxaban remains stable and effective in both in vitro and in vivo settings .
Dosage Effects in Animal Models
In animal models, the effects of Edoxaban vary with different dosages. At therapeutic doses, Edoxaban effectively inhibits factor Xa and reduces thrombin generation . At higher doses, there is an increased risk of bleeding and other adverse effects . Studies have demonstrated that dose adjustments are necessary to balance efficacy and safety, particularly in patients with renal impairment or low body weight .
Metabolic Pathways
Edoxaban is primarily metabolized through hydrolysis, conjugation, and oxidation by cytochrome P450 3A4 . The predominant metabolite, M-4, is formed by hydrolysis and is active, though it reaches less than 10% of the exposure of the parent compound in healthy subjects . The drug is also excreted through renal and biliary pathways, with renal clearance accounting for approximately 50% of total clearance .
Transport and Distribution
Edoxaban is transported and distributed within cells and tissues primarily through the action of p-glycoprotein, a transporter protein that facilitates its movement across the intestinal wall . The drug has a steady-state volume of distribution of approximately 107 liters, indicating extensive distribution throughout the body . Edoxaban’s transport and distribution are not significantly affected by food intake .
Subcellular Localization
Edoxaban’s subcellular localization is primarily within the plasma, where it exerts its anticoagulant effects by inhibiting factor Xa . The drug does not require specific targeting signals or post-translational modifications for its activity, as its primary function is to inhibit factor Xa in the coagulation cascade . This localization ensures that Edoxaban effectively reduces thrombin generation and prevents clot formation .
準備方法
The synthesis of Edoxaban involves several steps, starting from readily available raw materials. One of the synthetic routes includes the following steps :
Formation of Intermediate Compounds: The synthesis begins with (1S)-3-cyclohexene-1-formic acid, which undergoes a series of reactions to form intermediate compounds. These reactions include halogenation, base-catalyzed reactions, and protection of amino groups.
Ammonolysis and Deprotection: The intermediate compounds are then subjected to ammonolysis and deprotection reactions to form the final product.
Carboxylation and Condensation: The final steps involve carboxylation and condensation reactions to yield Edoxaban.
Industrial production methods focus on optimizing yield, reducing costs, and ensuring the stability and quality of the product. These methods often involve the use of catalysts, controlled reaction conditions, and purification steps to achieve high purity and consistent quality .
化学反応の分析
エドキサバンは、以下のものを含むさまざまな化学反応を起こします。
酸化: エドキサバンは、特に酸性条件下で酸化反応を起こし、分解生成物を形成する可能性があります.
加水分解: この化合物は、特に酸性環境で加水分解を受けやすく、オキサミド結合の分解につながります.
置換: エドキサバンは、特定の条件下で官能基が他の基に置き換わる置換反応に関与することができます。
これらの反応に使用される一般的な試薬には、酸、塩基、および酸化剤が含まれます。 これらの反応から生成される主な生成物は、通常、液体クロマトグラフィー質量分析(LC-MS)や核磁気共鳴(NMR)分光法などの技術を用いて特定および特徴付けられる分解生成物です .
類似化合物との比較
Edoxaban is part of the class of direct oral anticoagulants, which also includes apixaban, rivaroxaban, and dabigatran . Compared to these compounds, Edoxaban has several unique features:
Once-Daily Dosing: Unlike some other anticoagulants that require multiple doses per day, Edoxaban is administered once daily, improving patient compliance.
Lower Risk of Major Bleeding: Studies have shown that Edoxaban is associated with a lower risk of major bleeding compared to other anticoagulants such as dabigatran and rivaroxaban.
Fewer Drug Interactions: Edoxaban has fewer drug interactions compared to warfarin, making it a safer option for patients on multiple medications.
Similar compounds include:
生物活性
Edoxaban is an oral anticoagulant belonging to the class of direct factor Xa inhibitors. Its primary role is to prevent thromboembolic events in conditions such as atrial fibrillation and venous thromboembolism. This article delves into the biological activity of edoxaban, detailing its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacodynamics
Edoxaban exhibits a selective and reversible inhibition of activated factor Xa (FXa), which is crucial in the coagulation cascade. The compound demonstrates a concentration-dependent and competitive inhibition profile:
- Ki Values : Edoxaban has Ki values of 0.561 nM for free FXa and 2.98 nM for prothrombinase, indicating a high affinity for its target .
- Inhibition Assays : In human plasma, edoxaban significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) at concentrations of 0.256 μM and 0.508 μM, respectively .
Table 1: Key Pharmacodynamic Parameters of Edoxaban
Parameter | Value |
---|---|
Ki for free FXa | 0.561 nM |
Ki for prothrombinase | 2.98 nM |
PT Prolongation | 0.256 μM |
aPTT Prolongation | 0.508 μM |
Pharmacokinetics
Edoxaban's pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life:
- Bioavailability : Approximately 62% .
- Peak Plasma Concentration : Achieved within 1.5 hours post-administration .
- Half-Life : Ranges from 10 to 14 hours, allowing for once-daily dosing in many clinical settings .
Metabolism
Edoxaban undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4) and carboxylesterase-1 (CES1). The major metabolites include M-4, which is unique to humans, and several others formed through phase I reactions .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 62% |
Peak Concentration Time | 1.5 hours |
Half-Life | 10-14 hours |
Case Study: ELDERCARE-AF Trial
The ELDERCARE-AF trial evaluated the efficacy of low-dose edoxaban (15 mg once daily) in elderly patients with atrial fibrillation who were at high risk for bleeding:
- Participants : Included frail patients aged ≥80 years.
- Primary Endpoint : Reduction in stroke or systemic embolism.
- Results : Edoxaban significantly reduced the incidence of stroke or systemic embolism compared to placebo, with event rates of 1.6% per patient-year in the edoxaban group versus higher rates in the placebo group (3.9% to 10.1% depending on age strata) .
Table 3: Efficacy Outcomes from ELDERCARE-AF Trial
Group | Stroke/Systemic Embolism Rate (%) | Major Bleeding Rate (%) |
---|---|---|
Edoxaban | 1.6 | Higher but not significant |
Placebo | 3.9 - 10.1 | Lower |
Safety Profile
While edoxaban is effective in reducing thromboembolic events, it also poses risks for bleeding:
- Major Bleeding Events : Observed more frequently with edoxaban compared to placebo; however, this difference was not statistically significant .
- Gastrointestinal Bleeding : Notably higher in patients receiving edoxaban .
Conclusion on Safety
The safety profile indicates that while edoxaban is generally well-tolerated, careful monitoring is necessary, especially in populations at risk for bleeding complications.
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-JLJPHGGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197398 | |
Record name | Edoxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation. | |
Record name | Edoxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edoxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pale yellowish-white crystalline powder | |
CAS No. |
480449-70-5 | |
Record name | Edoxaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480449-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edoxaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edoxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edoxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDOXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Edoxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/ | |
Record name | Edoxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。